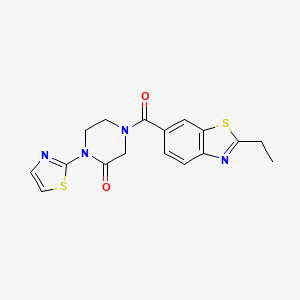

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S2/c1-2-14-19-12-4-3-11(9-13(12)25-14)16(23)20-6-7-21(15(22)10-20)17-18-5-8-24-17/h3-5,8-9H,2,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOCAEAOFHTSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-component reactions. One common method is the reaction of ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines or other reduced derivatives.

Scientific Research Applications

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential as an anti-cancer agent and antimicrobial compound.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular behavior .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Structural Features | Biological Activity | Key Interactions |

|---|---|---|---|

| Target Compound : 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |

Benzothiazole (2-ethyl, 6-carbonyl), thiazolyl, piperazinone lactam | Likely COX/LOX inhibition (inferred from analogues) | Lactam carbonyl for H-bonding; ethyl group enhances lipophilicity |

| Compound 6a : N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |

Thiazole with acetamide and phenolic substituents | Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–12 µM) | Hydroxy and methoxy groups for polar interactions |

| Compound 6b : 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol |

Thiazole with amino and methoxyphenol groups | Selective COX-2 inhibitor (IC₅₀ ~11 µM) | Amino and phenolic groups for H-bonding |

| Compound in : 4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-ylmethanone |

Benzothiazole (6-ethoxy), isoxazole, piperazine | Unspecified (structural analogue) | Ethoxy group for solubility; isoxazole for heterocyclic interactions |

Key Differences

- Substituent Effects : The target compound’s 2-ethyl group contrasts with the methoxy/hydroxy substituents in 6a/6b, favoring lipophilicity over polarity. This may enhance blood-brain barrier penetration compared to 6a/6b .

- Lactam vs. Methanone: The piperazinone lactam in the target compound introduces a rigid, H-bond-accepting carbonyl, unlike the non-lactam piperazine in ’s compound, which lacks this conformational constraint .

- Heterocycle Variations : Replacing isoxazole () with thiazole in the target compound may alter electronic properties and binding specificity, as thiazoles are more electron-deficient .

Biological Activity

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, with the CAS number 2319633-05-9, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 372.5 g/mol. The structure includes a benzothiazole moiety and a piperazine ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.5 g/mol |

| CAS Number | 2319633-05-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the benzothiazole and thiazole rings suggests potential for enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated low nanomolar inhibition against bacterial topoisomerases, which are essential for bacterial DNA replication and transcription .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that thiazole-containing compounds can induce cytotoxic effects in various cancer cell lines. For example, derivatives have shown significant activity against Jurkat cells (a model for T-cell leukemia) with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives:

- Anticonvulsant Activity : A series of thiazole-integrated compounds were synthesized and tested for anticonvulsant properties. Some derivatives displayed effective protection against seizures in animal models .

- Cytotoxicity in Cancer Models : In vitro studies involving Jurkat and HT-29 cells revealed that certain analogues exhibited potent cytotoxicity, suggesting their potential as anticancer agents .

- Antibacterial Efficacy : Compounds derived from benzothiazoles were tested against both Gram-positive and Gram-negative bacteria, showing promising antibacterial activity comparable to established antibiotics .

Research Findings

A comprehensive review of thiazole derivatives indicates that structural modifications can significantly enhance biological activity. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications in the benzothiazole structure can lead to increased potency against specific targets, such as Bcl-2 proteins involved in apoptosis regulation .

- Dual Inhibition Mechanism : Certain compounds have been identified as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, showcasing their broad-spectrum antimicrobial potential .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of benzothiazole and thiazole precursors via a piperazine linker. For example, activation of the benzothiazole carbonyl group using coupling agents like EDCI or DCC in anhydrous solvents (e.g., THF or DCM) .

- Step 2: Introduction of the ethyl group at the benzothiazole’s 2-position via alkylation or nucleophilic substitution under reflux conditions .

- Step 3: Purification via silica gel chromatography or recrystallization, with yields optimized by controlling reaction time and solvent polarity .

Key Considerations:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Monitor reaction progress using TLC or HPLC .

Advanced: How can regioselectivity challenges in the benzothiazole-thiazole coupling step be addressed?

Answer:

Regioselectivity issues often arise due to competing nucleophilic sites on the thiazole ring. Strategies include:

- Steric Control: Bulkier substituents on the thiazole (e.g., methyl groups) can direct coupling to the desired nitrogen atom .

- Catalytic Optimization: Use of CuI or Pd catalysts to enhance specificity, as seen in analogous triazole-piperazine syntheses .

- Temperature Modulation: Lower temperatures (0–5°C) reduce side reactions, as demonstrated in similar benzothiazole-piperazine systems .

Validation:

- Confirm regiochemistry via ¹H NMR (e.g., NOE experiments) or X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment:

- HPLC: Use C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Answer:

- Dynamic Effects: Rotameric equilibria in the piperazine ring can cause split signals. Use variable-temperature NMR to coalesce peaks .

- Tautomerism: Thiazole-thiazoline tautomerism may shift carbonyl signals. Compare experimental data with DFT-calculated chemical shifts .

- Impurity Identification: LC-MS/MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products) .

Basic: What is known about the compound’s stability under varying pH and temperature conditions?

Answer:

- Thermal Stability: Decomposition above 150°C (TGA data for analogous piperazine-benzothiazoles) .

- pH Sensitivity: Hydrolysis of the carbonyl group occurs in strong acids (pH < 2) or bases (pH > 10). Stabilize with buffered solutions during biological assays .

Experimental Design:

Advanced: How to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- In Silico Docking: Use AutoDock Vina to model binding to targets like GABA receptors (common for benzothiazole derivatives) .

- In Vitro Assays:

Basic: What computational methods predict the compound’s physicochemical properties?

Answer:

- LogP Calculation: Use ChemAxon or Molinspiration for lipophilicity estimates (~2.5–3.5 for similar compounds) .

- Solubility Prediction: Abraham solvation parameters correlate with experimental solubility in DMSO or ethanol .

Advanced: How to optimize solubility for in vivo studies without altering bioactivity?

Answer:

- Prodrug Design: Introduce phosphate or acetyl groups at the piperazine nitrogen, which hydrolyze in vivo .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (100–200 nm diameter) to enhance bioavailability .

Validation:

Basic: What are the environmental fate implications of this compound?

Answer:

- Persistence: Estimated half-life in soil >60 days (via QSAR models for benzothiazoles) .

- Toxicity: EC₅₀ for Daphnia magna ~10 mg/L (extrapolated from structurally similar compounds) .

Mitigation Strategies:

Advanced: How to address low yields in large-scale synthesis?

Answer:

- Process Optimization:

- Switch from batch to flow chemistry for coupling steps (improves heat/mass transfer) .

- Replace chromatographic purification with crystallization (e.g., using ethanol/water mixtures) .

- Catalyst Recycling: Immobilize Cu catalysts on mesoporous silica to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.